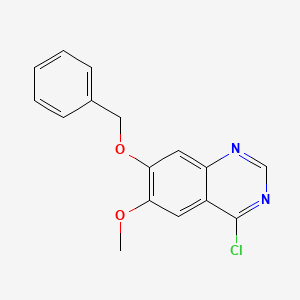

7-(Benzyloxy)-4-chloro-6-methoxyquinazoline

Description

The exact mass of the compound 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-6-methoxy-7-phenylmethoxyquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O2/c1-20-14-7-12-13(18-10-19-16(12)17)8-15(14)21-9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBGIYCBNJBHZSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)Cl)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50443221 | |

| Record name | 7-(benzyloxy)-4-chloro-6-methoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162364-72-9 | |

| Record name | 7-(benzyloxy)-4-chloro-6-methoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(BENZYLOXY)-4-CHLORO-6-METHOXYQUINAZOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of a Versatile Quinazoline Intermediate

An In-depth Technical Guide to 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline

In the landscape of modern drug discovery, particularly in the realm of targeted oncology therapies, the quinazoline scaffold has established itself as a privileged structure. Its derivatives are at the core of numerous kinase inhibitors that have transformed patient outcomes. Within this chemical class, 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline (CAS No: 162364-72-9) emerges as a pivotal intermediate—a sophisticated building block engineered for the synthesis of highly specific and potent pharmaceutical agents.[1]

This guide, prepared for researchers, medicinal chemists, and drug development professionals, provides a comprehensive technical overview of this compound. We will move beyond a simple recitation of data to explore the causality behind its chemical behavior, its strategic application in synthesis, and the practical considerations for its use in a laboratory setting. Understanding the nuanced properties of this molecule is crucial for leveraging its full potential in the development of next-generation therapeutics.[1][2]

Core Chemical & Physical Properties

The utility of any chemical intermediate begins with a firm grasp of its fundamental properties. These identifiers and physicochemical characteristics dictate its handling, reactivity, and analytical profile.

| Property | Value | Source(s) |

| CAS Number | 162364-72-9 | [3][4][5] |

| Molecular Formula | C₁₆H₁₃ClN₂O₂ | [4][5] |

| Molecular Weight | 300.74 g/mol | [3][5] |

| IUPAC Name | 4-chloro-6-methoxy-7-(phenylmethoxy)quinazoline | [5] |

| Appearance | Off-white to yellow solid | [6] |

| Physical Form | Solid | [3] |

| Boiling Point | 452.1 ± 40.0 °C (Predicted) | [6] |

| Density | 1.303 ± 0.06 g/cm³ (Predicted) | [6] |

| pKa | 0.72 ± 0.30 (Predicted) | [6] |

| InChI Key | LBGIYCBNJBHZSZ-UHFFFAOYSA-N | [3][5] |

Note: Some physical properties are predicted values derived from computational models.

The structural identity of 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline is routinely confirmed using spectroscopic methods like ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS), which are essential for verifying purity and confirming the outcome of synthetic steps.[7][8][9]

Synthesis and Purification: Crafting the Intermediate

The construction of 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline is a multi-step process that requires precise control over reaction conditions. A common and effective route begins with the more accessible methyl 4-hydroxy-3-methoxybenzoate.[7][8] The overall pathway involves five key transformations: substitution (benzylation), nitration, reduction of the nitro group, cyclization to form the quinazolinone core, and finally, chlorination to yield the target compound.[7][8][10] The total yield for this five-step sequence has been reported at 29.2%.[7][8]

Protocol: Chlorination of 6-Methoxy-7-(benzyloxy)quinazolin-4(3H)-one

The final chlorination step is arguably the most critical, as it installs the reactive handle for subsequent diversification. This protocol is based on established methods.[6]

Objective: To convert the 4-oxo group of the quinazolinone precursor into a 4-chloro group.

Materials:

-

6-Methoxy-7-(benzyloxy)quinazolin-4(3H)-one

-

Phosphorus oxychloride (POCl₃)

-

1,2-Dichloroethane (DCE) or similar inert solvent

-

Ice water

-

Dichloromethane (DCM)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), combine the precursor, 6-methoxy-7-(benzyloxy)quinazolin-4(3H)-one (1.0 eq), with 1,2-dichloroethane.

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, approx. 4-5 eq). The reaction is exothermic and should be handled in a fume hood.

-

Heating: Heat the mixture to reflux (approximately 85°C) for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into ice water to quench the excess POCl₃.

-

Extraction: Transfer the quenched mixture to a separatory funnel and extract the product into dichloromethane (3x).

-

Washing: Combine the organic layers and wash with saturated brine to remove residual aqueous components.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The resulting crude solid is typically purified by silica gel column chromatography, often using a gradient of ethyl acetate in hexanes, to afford the pure 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline.[6]

Reactivity and Strategic Applications in Drug Discovery

The synthetic value of 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline is rooted in the reactivity of its quinazoline core, specifically the chloro-substituent at the C4 position.

-

The Electrophilic C4 Position: The chlorine atom at the 4-position is an excellent leaving group, rendering this position highly susceptible to nucleophilic aromatic substitution (SNAr) .[1][10] This is the cornerstone of its utility. It allows for the facile introduction of a wide variety of nucleophiles, most commonly substituted anilines, to build diverse molecular libraries for screening.[1]

-

Modulating Groups: The benzyloxy and methoxy groups are not mere spectators. They influence the electronic nature of the ring system and provide handles for modulating physicochemical properties. The benzyloxy group, for instance, can enhance lipophilicity, which may improve cell membrane permeability and oral bioavailability in the final drug candidate.[1]

Application as a Kinase Inhibitor Intermediate

The primary application of this compound is in the synthesis of targeted cancer therapies.[1] Quinazoline-based molecules are well-known inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in various cancers.[8][11] By reacting 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline with different substituted anilines, medicinal chemists can systematically explore the structure-activity relationship (SAR) to develop molecules with high potency and selectivity, thereby minimizing off-target effects.[1] This intermediate is a key precursor in the synthesis of Vandetanib , a potent inhibitor of VEGFR, EGFR, and RET tyrosine kinases.[8][10]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline is paramount for ensuring personnel safety. The compound is classified with several hazards according to the Globally Harmonized System (GHS).

| GHS Classification | Details |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.[5] H315: Causes skin irritation.[5] H319: Causes serious eye irritation.[5] H332: Harmful if inhaled.[3] H335: May cause respiratory irritation.[5] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4] P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4] |

Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated area, preferably a chemical fume hood.

-

Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.[12]

Storage:

-

Store in a tightly sealed container in a cool, dry place.[12]

-

For long-term stability, storage in a refrigerator under an inert atmosphere (e.g., nitrogen or argon) is recommended.[4][6]

Conclusion

7-(Benzyloxy)-4-chloro-6-methoxyquinazoline is far more than a simple catalog chemical; it is a strategically designed intermediate that empowers medicinal chemists and drug discovery scientists. Its value lies in the predictable and high-yielding reactivity of the 4-chloro position, which serves as a versatile gateway for constructing complex and biologically active molecules. A thorough understanding of its synthesis, reactivity, and handling is essential for any research program aiming to develop novel quinazoline-based therapeutics. As the search for more selective and potent kinase inhibitors continues, the demand for high-quality, well-characterized intermediates like this one will undoubtedly remain a critical component of the innovation pipeline.

References

-

7-(Benzyloxy)-4-chloro-6-methoxyquinazoline | C16H13ClN2O2 | CID 10661998. PubChem, National Center for Biotechnology Information. [Link]

-

7-Benzyloxy-4-chloro-6-methoxy-quinazoline | 162364-72-9. Sigma-Aldrich (Chinese). [Link]

-

The Role of 7-Benzyloxy-4-chloro-6-methoxyquinazoline in Drug Discovery. Pharmaffiliates. [Link]

-

7-(Benzyloxy)-4-chloro-6-methoxyquinoline | C17H14ClNO2 | CID 22646562. PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline. Atlantis Press. [Link]

-

Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline. ResearchGate. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 7-Benzyloxy-4-chloro-6-methoxy-quinazoline | 162364-72-9 [sigmaaldrich.com]

- 4. 162364-72-9|7-(Benzyloxy)-4-chloro-6-methoxyquinazoline|BLD Pharm [bldpharm.com]

- 5. 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline | C16H13ClN2O2 | CID 10661998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 7-苄氧基-4-氯-6-甲氧基喹唑啉 | 162364-72-9 [m.chemicalbook.com]

- 7. Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline | Atlantis Press [atlantis-press.com]

- 8. researchgate.net [researchgate.net]

- 9. 7-Benzyloxy-4-chloro-6-methoxyquinazoline(162364-72-9) 1H NMR [m.chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. fishersci.com [fishersci.com]

7-(Benzyloxy)-4-chloro-6-methoxyquinazoline molecular weight

An In-Depth Technical Guide to 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline

Abstract

7-(Benzyloxy)-4-chloro-6-methoxyquinazoline is a pivotal heterocyclic compound within the landscape of modern medicinal chemistry and pharmaceutical development. Its strategic importance is primarily derived from its role as a key intermediate in the synthesis of targeted therapeutics, particularly protein kinase inhibitors used in oncology.[1][2] This guide provides a comprehensive technical overview of this compound, detailing its fundamental physicochemical properties with a focus on its molecular weight, validated synthetic pathways, characteristic reactivity, and applications in drug discovery. The content herein is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed experimental protocols to support advanced research and development activities.

Core Physicochemical Properties

A thorough understanding of a compound's physical and chemical characteristics is foundational to its application in synthesis and drug design. This section details the key properties of 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline.

Molecular Structure and Formula

The compound is a substituted quinazoline, featuring a benzyloxy group at the 7-position, a methoxy group at the 6-position, and a reactive chloro group at the 4-position. This specific arrangement of functional groups imparts a unique reactivity profile essential for its role as a pharmaceutical building block.[1]

-

IUPAC Name: 4-chloro-6-methoxy-7-(phenylmethoxy)quinazoline[4]

The chemical structure is visualized in the diagram below.

Caption: 2D structure of 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline.

Molecular Weight

The molecular weight is a critical parameter for all stoichiometric calculations in synthetic chemistry. It is derived from the molecular formula (C₁₆H₁₃ClN₂O₂) by summing the atomic weights of its constituent atoms.

Calculation Breakdown:

-

Carbon (C): 16 atoms × 12.011 u = 192.176 u

-

Hydrogen (H): 13 atoms × 1.008 u = 13.104 u

-

Chlorine (Cl): 1 atom × 35.453 u = 35.453 u

-

Nitrogen (N): 2 atoms × 14.007 u = 28.014 u

-

Oxygen (O): 2 atoms × 15.999 u = 31.998 u

Total Molecular Weight = 192.176 + 13.104 + 35.453 + 28.014 + 31.998 = 300.745 u

This calculated value is consistently reported across major chemical databases and suppliers as 300.74 g/mol .[3][4][5]

Summary of Physicochemical Properties

The following table summarizes the key quantitative and qualitative properties of the compound for easy reference.

| Property | Value | Reference(s) |

| Molecular Weight | 300.74 g/mol | [3][4][5] |

| Molecular Formula | C₁₆H₁₃ClN₂O₂ | [3][4] |

| CAS Number | 162364-72-9 | [3][4][5] |

| Physical Form | Solid | [5][6] |

| Purity | Typically ≥95% | [5][6] |

| Storage Temperature | Refrigerator / Inert atmosphere, room temp. | [3][5][6] |

| InChI Key | LBGIYCBNJBHZSZ-UHFFFAOYSA-N | [4][5][6] |

Synthesis and Reactivity

The utility of 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline stems from its efficient synthesis and the predictable reactivity of its functional groups.

Validated Synthetic Pathway

A common and effective synthesis route has been reported, starting from methyl 4-hydroxy-3-methoxybenzoate.[7][8] This multi-step process is a robust method for producing the target compound with a good overall yield. The structure is typically confirmed using analytical techniques such as ¹H NMR and mass spectrometry.[8][9]

The workflow for this synthesis is illustrated below.

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 162364-72-9|7-(Benzyloxy)-4-chloro-6-methoxyquinazoline|BLD Pharm [bldpharm.com]

- 4. 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline | C16H13ClN2O2 | CID 10661998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 7-Benzyloxy-4-chloro-6-methoxy-quinazoline | 162364-72-9 [sigmaaldrich.com]

- 6. 7-Benzyloxy-4-chloro-6-methoxy-quinazoline | 162364-72-9 [sigmaaldrich.com]

- 7. Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline | Atlantis Press [atlantis-press.com]

- 8. researchgate.net [researchgate.net]

- 9. 7-Benzyloxy-4-chloro-6-methoxyquinazoline(162364-72-9) 1H NMR spectrum [chemicalbook.com]

A Comprehensive Technical Guide to the Synthesis of 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline: A Key Intermediate for Kinase Inhibitors

Introduction

In the landscape of modern medicinal chemistry, quinazoline scaffolds are of paramount importance, forming the core of numerous therapeutic agents. Among these, 7-(benzyloxy)-4-chloro-6-methoxyquinazoline stands out as a critical precursor for the synthesis of highly targeted anticancer drugs, including epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. Its strategic importance lies in its role as a key building block for blockbuster pharmaceuticals used in the treatment of various cancers. This guide provides an in-depth, technical overview of a reliable and scalable synthetic route to this vital intermediate, tailored for researchers, chemists, and professionals in the field of drug development and discovery. We will delve into the mechanistic underpinnings of each synthetic step, providing not just a protocol, but a framework for understanding and optimizing the synthesis of this crucial molecule.

Retrosynthetic Analysis and Precursor Selection

A logical retrosynthetic analysis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline points to its immediate precursor, 7-(benzyloxy)-6-methoxyquinazolin-4(3H)-one. The final chlorination of the 4-oxo position is a standard transformation in quinazoline chemistry. The quinazolinone core itself can be constructed from a suitably substituted anthranilate derivative, namely methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate. This aminobenzoate is, in turn, accessible through the reduction of a nitro group, which is introduced via electrophilic aromatic substitution. This leads us back to a readily available starting material, methyl 4-hydroxy-3-methoxybenzoate, which can be benzylated at the phenolic hydroxyl group. This multi-step synthesis is a robust and well-established pathway.

dot graph "Synthetic_Pathway" { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

Start [label="Methyl 4-hydroxy-3-methoxybenzoate", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Methyl 4-(benzyloxy)-3-methoxybenzoate", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="Methyl 4-(benzyloxy)-3-methoxy-6-nitrobenzoate", fillcolor="#F1F3F4", fontcolor="#202124"]; Step3 [label="Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate", fillcolor="#F1F3F4", fontcolor="#202124"]; Step4 [label="7-(Benzyloxy)-6-methoxyquinazolin-4(3H)-one", fillcolor="#F1F3F4", fontcolor="#202124"]; Final [label="7-(Benzyloxy)-4-chloro-6-methoxyquinazoline", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Step1 [label=" Benzylation ", color="#4285F4"]; Step1 -> Step2 [label=" Nitration ", color="#34A853"]; Step2 -> Step3 [label=" Reduction ", color="#FBBC05"]; Step3 -> Step4 [label=" Cyclization ", color="#4285F4"]; Step4 -> Final [label=" Chlorination ", color="#EA4335"]; } Caption: Overall synthetic workflow for 7-(benzyloxy)-4-chloro-6-methoxyquinazoline.

The Core Synthesis: A Five-Step Walkthrough

This section details the five-step synthesis from methyl 4-hydroxy-3-methoxybenzoate to the final product, providing both the "how" and the "why" for each transformation.

Step 1: Benzylation of Methyl 4-hydroxy-3-methoxybenzoate

Objective: To protect the phenolic hydroxyl group as a benzyl ether. This is a crucial step to prevent unwanted side reactions on the hydroxyl group in the subsequent nitration and cyclization steps. The benzyl group is a robust protecting group that can be removed later if necessary, although for many kinase inhibitor syntheses, it remains in the final structure.

Experimental Protocol:

-

To a solution of methyl 4-hydroxy-3-methoxybenzoate (1.0 eq.) in a suitable polar aprotic solvent such as acetone or DMF, add potassium carbonate (K₂CO₃, 1.5-2.0 eq.).

-

Stir the suspension vigorously at room temperature for 30 minutes.

-

Add benzyl bromide (1.1-1.2 eq.) dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure. The resulting residue can be purified by recrystallization from a suitable solvent like ethanol to yield methyl 4-(benzyloxy)-3-methoxybenzoate as a white solid.

Mechanistic Insight: This reaction is a classic Williamson ether synthesis. The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of benzyl bromide in an Sₙ2 reaction, displacing the bromide ion and forming the benzyl ether.

Step 2: Nitration of Methyl 4-(benzyloxy)-3-methoxybenzoate

Objective: To introduce a nitro group onto the aromatic ring, which will subsequently be reduced to an amine for the quinazolinone ring formation. The position of nitration is directed by the existing alkoxy substituents.

Experimental Protocol:

-

Dissolve methyl 4-(benzyloxy)-3-methoxybenzoate (1.0 eq.) in a mixture of acetic acid and acetic anhydride at 0-5 °C.[1]

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise, maintaining the temperature below 10 °C.[2][3]

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

-

Carefully pour the reaction mixture into ice-water to precipitate the product.

-

Filter the solid, wash thoroughly with water until the washings are neutral, and dry to obtain methyl 4-(benzyloxy)-3-methoxy-6-nitrobenzoate.

Mechanistic Insight: This is an electrophilic aromatic substitution reaction. The nitronium ion (NO₂⁺), generated in situ from nitric acid and sulfuric acid, is the active electrophile. The alkoxy groups (-OCH₃ and -OCH₂Ph) are ortho, para-directing and activating. However, the position ortho to the methoxy group and meta to the benzyloxy group is sterically hindered. Therefore, nitration occurs regioselectively at the position ortho to the benzyloxy group and meta to the methoxy group.

Step 3: Reduction of the Nitro Group

Objective: To convert the nitro group into an amino group, which is essential for the subsequent cyclization step.

Experimental Protocol:

-

Suspend methyl 4-(benzyloxy)-3-methoxy-6-nitrobenzoate (1.0 eq.) in a mixture of ethanol and water.

-

Add iron powder (3-5 eq.) and a catalytic amount of concentrated hydrochloric acid or acetic acid.

-

Heat the mixture to reflux with vigorous stirring for 2-4 hours, monitoring by TLC.

-

Upon completion, cool the reaction and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

The aqueous residue can be basified with a solution of sodium bicarbonate or sodium carbonate and extracted with an organic solvent like ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate.

Mechanistic Insight: This is a classic Bechamp reduction. Iron metal in the presence of a protic acid acts as the reducing agent. The nitro group is reduced to the corresponding amine in a multi-step process involving nitroso and hydroxylamine intermediates. Alternative reduction methods include catalytic hydrogenation using Pd/C, which can be a cleaner but sometimes more expensive option.[4]

Step 4: Cyclization to form the Quinazolinone Core

Objective: To construct the pyrimidine ring of the quinazolinone system through condensation of the aminobenzoate with a one-carbon source.

Experimental Protocol:

-

A mixture of methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate (1.0 eq.) and formamide (excess) is heated to 130-140 °C for 2-4 hours.[5]

-

The progress of the reaction can be monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature and poured into ice-water.

-

The precipitated solid is collected by filtration, washed with water, and dried to afford 7-(benzyloxy)-6-methoxyquinazolin-4(3H)-one.

Mechanistic Insight: This reaction is a variation of the Niementowski quinazolinone synthesis.[6] The anthranilate derivative reacts with formamide, which serves as both the reagent and solvent. The reaction proceeds through the formation of an intermediate N-formyl derivative, which then undergoes intramolecular cyclization with the elimination of methanol to form the stable quinazolinone ring system.

Step 5: Chlorination of the Quinazolinone

Objective: To convert the 4-oxo group of the quinazolinone into a chloro group, which is a reactive site for subsequent nucleophilic aromatic substitution reactions in the synthesis of kinase inhibitors.

Experimental Protocol:

-

Suspend 7-(benzyloxy)-6-methoxyquinazolin-4(3H)-one (1.0 eq.) in an excess of thionyl chloride (SOCl₂).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux (approximately 79 °C) for 3-5 hours, at which point the suspension should become a clear solution.[7][8]

-

Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride under reduced pressure.

-

To the residue, add toluene and evaporate under reduced pressure (azeotropic removal of residual SOCl₂). Repeat this step.

-

The crude residue is then carefully quenched by pouring it into ice-water or a cold saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give 7-(benzyloxy)-4-chloro-6-methoxyquinazoline as a solid.

Mechanistic Insight: Thionyl chloride is a powerful chlorinating agent. In the presence of DMF, it forms a Vilsmeier-Haack type reagent, which is a more potent electrophile. The oxygen of the lactam tautomer of the quinazolinone attacks the Vilsmeier reagent, leading to the formation of a reactive intermediate that is subsequently attacked by a chloride ion to yield the final 4-chloroquinazoline product. Phosphorus oxychloride (POCl₃) is another common reagent for this transformation.

Process Optimization and Data Summary

The synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline involves several critical parameters that can influence the overall yield and purity of the final product.

| Step | Reaction | Key Reagents | Solvent | Typical Temperature | Typical Time | Typical Yield (%) |

| 1 | Benzylation | Benzyl bromide, K₂CO₃ | Acetone/DMF | Reflux | 4-6 h | >90 |

| 2 | Nitration | HNO₃, H₂SO₄ | Acetic acid/anhydride | 0-10 °C to RT | 2-4 h | ~85-90 |

| 3 | Reduction | Fe, HCl/AcOH | Ethanol/Water | Reflux | 2-4 h | ~80-90 |

| 4 | Cyclization | Formamide | Formamide | 130-140 °C | 2-4 h | ~70-80 |

| 5 | Chlorination | SOCl₂, DMF (cat.) | Thionyl chloride | Reflux | 3-5 h | >90 |

Troubleshooting and Considerations:

-

Step 2 (Nitration): Temperature control is critical to prevent over-nitration or side reactions. The slow, dropwise addition of the nitrating mixture is essential.

-

Step 3 (Reduction): The choice of reducing agent can be varied. Catalytic hydrogenation with Pd/C is an alternative that may offer higher purity but requires specialized equipment. Tin(II) chloride in hydrochloric acid is another option.

-

Step 5 (Chlorination): The reaction must be performed under anhydrous conditions as thionyl chloride reacts violently with water. The work-up should be done carefully, as quenching with water is highly exothermic and releases HCl and SO₂ gases.

Characterization and Quality Control

The identity and purity of the final product and its intermediates should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

-

Melting Point: As an indicator of purity.

Safety Precautions

This synthesis involves the use of several hazardous reagents that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

-

Benzyl bromide: Lachrymatory and corrosive.

-

Concentrated acids (Nitric and Sulfuric): Highly corrosive and strong oxidizing agents.

-

Thionyl chloride: Corrosive, toxic, and reacts violently with water, releasing toxic gases (HCl and SO₂).

-

Flammable solvents: Acetone, ethanol, and ethyl acetate should be handled away from ignition sources.

All waste materials should be disposed of in accordance with local environmental and safety regulations.

Conclusion

The five-step synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline from methyl 4-hydroxy-3-methoxybenzoate is a robust and efficient method for producing this key intermediate on a laboratory scale. By understanding the underlying mechanisms and critical parameters of each step, researchers can confidently and safely synthesize this valuable compound, paving the way for the development of next-generation targeted therapies. This guide provides a comprehensive framework to support these endeavors, combining practical protocols with essential scientific insights.

References

-

Wang, M., Wang, P., OuYang, Y., Wang, L., Li, Q., Gao, S., & Xu, S. (2015). Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline. In 2nd International Conference on Applied Social Science, Education and Management Science (ASSEM-15) (pp. 422-425). Atlantis Press. [Link]

- BenchChem. (2025). Application Note: A Detailed Protocol for the Synthesis of 4-Chloro-6,7-diethoxyquinazoline. BenchChem.

-

Al-Suhaibani, S. S., & Ahmed, K. A. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(3), 1009. [Link]

- BenchChem. (2025). Technical Support Center: Synthesis of 4-Chloro-6-nitroquinazoline. BenchChem.

- Yuldashev, F. A., & Alimov, E. K. (2021). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing.

- BenchChem. (2025).

- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.

-

Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Education.rsc.org. [Link]

-

Cai, H., Li, G., Sun, H., & Chen, J. (2010). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 15(10), 7352–7363. [Link]

- Anasazi Instruments. (n.d.).

-

Li, X., & Zhang, Y. (2012). Methyl 4-(benzyloxy)-3-methoxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o1562. [Link]

-

Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate | Resource. RSC Education. Retrieved from [Link]

-

Scribd. (n.d.). Experiment 6: Nitration of Methyl Benzoate (Electrophilic Aromatic Substitution). Scribd. Retrieved from [Link]

-

Supporting Information for Discovery of 7-(4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide (CUDC-101). (n.d.). Retrieved from [Link]

-

ResearchGate. (2016). (PDF) Nitration of Methyl Benzoate. Retrieved from [Link]

- Google Patents. (n.d.). CN101348471B - Process for the preparation of 4-(3'-chloro-4'-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline.

- Google Patents. (n.d.). Preparation method for 7-methoxy-6-(3-morpholine-4-yl-propoxy)quinazoline-4-(3H)-one.

-

ResearchGate. (n.d.). How to prepare 6,7dimethoxy- 2methyl quinazolinone from dimethoxy anthranilic acid?What is its m.p? chlorination of this compound by thionylchloride? Retrieved from [Link]

- Google Patents. (n.d.). CN101538212A - Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride.

-

Sciencemadness Discussion Board. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 3. scribd.com [scribd.com]

- 4. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. generis-publishing.com [generis-publishing.com]

- 6. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

biological activity of 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline derivatives

An In-Depth Technical Guide to the Biological Activity of 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline Derivatives

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets. This guide focuses on a specific, highly versatile intermediate, 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline , and the vast therapeutic potential unlocked through its derivatization. While the core compound is primarily a synthetic building block, its derivatives have demonstrated significant biological activities, particularly as potent inhibitors of key receptor tyrosine kinases (RTKs) implicated in cancer, such as EGFR and VEGFR-2.[1][2] This document provides a comprehensive overview of the synthesis of this core scaffold, the mechanisms of action of its key derivatives, detailed structure-activity relationship (SAR) analyses, and robust, field-proven experimental protocols for their evaluation. The insights herein are designed to empower researchers in the rational design and development of next-generation therapeutics based on this promising chemical framework.

The Quinazoline Scaffold: A Foundation for Targeted Therapy

Heterocyclic compounds are fundamental to drug discovery, and among them, the quinazoline nucleus stands out for its remarkable versatility and broad spectrum of pharmacological activities.[3][4] This bicyclic system, composed of fused benzene and pyrimidine rings, serves as the backbone for numerous clinically approved drugs.[5] Its prominence is particularly evident in oncology, where the quinazoline core has proven to be an exceptional scaffold for developing inhibitors of protein kinases—enzymes that are critical regulators of cellular signaling pathways and are often dysregulated in cancer.[6]

The compound 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline is a strategically designed intermediate.[7] Its key features are:

-

The Quinazoline Core: Provides the fundamental structure for binding to the ATP pocket of various kinases.[1][8]

-

C4-Chloro Group: Acts as an excellent leaving group, creating a reactive site for nucleophilic aromatic substitution. This allows for the straightforward introduction of diverse side chains (e.g., anilines, amines), enabling the generation of large libraries of compounds for screening.[6][7]

-

C6-Methoxy and C7-Benzyloxy Groups: These substituents modulate the electronic properties and steric profile of the molecule. They play a crucial role in optimizing target affinity, selectivity, and pharmacokinetic properties such as cell permeability and metabolic stability.[9] The benzyloxy group, in particular, can contribute to π-π stacking interactions within a target's binding site.[9]

This intermediate is famously used in the synthesis of Vandetanib, a multi-targeted kinase inhibitor, underscoring its industrial and therapeutic relevance.[9][10][11]

Synthesis of the Core Intermediate: 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline

The synthesis of the title compound is a well-established multi-step process that requires precise control over reaction conditions. The most common route begins with methyl 4-hydroxy-3-methoxybenzoate.[10][12]

The rationale for this pathway is the systematic construction of the substituted quinazoline ring. Starting from a simple benzene derivative, functional groups are added sequentially to build the final heterocyclic system. The chlorination in the final step is critical as it activates the C4 position for subsequent derivatization.

Detailed Synthesis Protocol

A representative five-step synthesis is outlined below.[10][12]

-

Step 1: Benzylation: Methyl 4-hydroxy-3-methoxybenzoate is treated with benzyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF. This protects the hydroxyl group as a benzyl ether.

-

Step 2: Nitration: The product from Step 1 undergoes nitration, typically using a mixture of nitric acid and sulfuric acid at low temperatures, to introduce a nitro group onto the aromatic ring.

-

Step 3: Reduction: The nitro group is reduced to an amine using a reducing agent such as iron powder in acidic medium (e.g., acetic acid or HCl). This amino group is essential for the subsequent ring formation.

-

Step 4: Cyclization: The resulting aniline derivative is heated with formamide. This reaction forms the pyrimidine ring, yielding 7-(benzyloxy)-6-methoxyquinazolin-4(3H)-one.

-

Step 5: Chlorination: The quinazolinone is refluxed with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often with a catalytic amount of DMF, to yield the final product, 7-(benzyloxy)-4-chloro-6-methoxyquinazoline.

Each step requires purification and characterization (e.g., NMR, MS) to ensure the integrity of the intermediate before proceeding. The overall yield for this five-step process is typically in the range of 25-30%.[10]

Biological Activities of Derivatives

The true therapeutic value of the 7-(benzyloxy)-4-chloro-6-methoxyquinazoline scaffold is realized upon substitution at the C4 position. This section explores the major biological activities reported for its derivatives.

Antimicrobial and Antiviral Activities

While oncology is the primary focus, the versatile quinazoline scaffold has also yielded derivatives with other notable biological activities.

-

Antimicrobial Activity: Certain quinazolin-4(3H)-one derivatives have demonstrated activity against pathogenic bacteria like Staphylococcus aureus and Streptococcus pneumoniae. [13]The mechanism often involves the disruption of essential cellular processes. The lipophilicity conferred by substituents can be crucial for penetrating bacterial cell walls. [14]* Antiviral Activity: In the search for treatments against coronaviruses, 2-aminoquinazoline-4(3H)-one derivatives have been identified as novel inhibitors of SARS-CoV-2. [15]These findings highlight the potential to screen libraries of 7-(benzyloxy)-6-methoxyquinazoline derivatives against a wide range of pathogens.

Structure-Activity Relationship (SAR) Summary

The biological activity of these derivatives is highly dependent on the nature of the substituent introduced at the C4 position. The following table summarizes general SAR trends based on published data for 4-anilino-quinazoline derivatives targeting kinases.

| Position | Substituent Type | General Effect on Kinase Inhibition | Rationale |

| C4 | Small, substituted anilines (e.g., 3-chloro-4-fluoroaniline) | Often potent activity | Fits well into the ATP-binding pocket, forming key hydrogen bonds with the kinase hinge region. Halogen substituents can enhance binding affinity. |

| C4 | Anilines with solubilizing groups (e.g., morpholine, piperazine) | Maintained or slightly reduced potency; improved pharmacokinetics | Increases aqueous solubility and can provide additional interaction points, but may add unfavorable bulk. |

| C6/C7 | Methoxy, Ethoxy, Benzyloxy | Potent activity | These groups occupy a hydrophobic pocket and are critical for high-affinity binding. The 6,7-dialkoxy pattern is a classic feature of potent EGFR/VEGFR inhibitors. [6] |

| C4 | Large, bulky groups | Generally decreased activity | Steric hindrance can prevent the molecule from properly docking into the narrow ATP-binding cleft of the kinase. |

Key Experimental Protocols

To ensure scientific rigor and reproducibility, detailed and validated protocols are essential. The following methodologies provide a framework for synthesizing and evaluating the biological activity of novel derivatives.

General Protocol for Synthesis of C4-Anilino Derivatives

This protocol describes the nucleophilic substitution reaction at the C4 position.

-

Reaction Setup: To a solution of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline (1.0 eq) in a suitable solvent (e.g., isopropanol or n-butanol), add the desired substituted aniline (1.1-1.5 eq).

-

Reaction Conditions: Heat the mixture to reflux (typically 80-120 °C) for 4-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The product often precipitates and can be collected by filtration. If it remains in solution, the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

-

Characterization: The final product's structure and purity must be confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Kinase Inhibition Assay (EGFR/VEGFR-2)

This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC₅₀).

-

Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is commonly used. It measures the phosphorylation of a substrate peptide by the kinase. Inhibition of the kinase by the test compound results in a decreased signal.

-

Reagents: Recombinant human EGFR or VEGFR-2 enzyme, biotinylated substrate peptide, ATP, and an antibody specific for the phosphorylated substrate (e.g., europium-labeled anti-phosphotyrosine antibody).

-

Procedure: a. Prepare serial dilutions of the test compound in DMSO, then dilute further in assay buffer. b. In a 384-well plate, add the kinase, the substrate peptide, and the test compound at various concentrations. c. Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes). d. Stop the reaction by adding EDTA. Add the detection reagents (e.g., europium-labeled antibody and streptavidin-allophycocyanin). e. Incubate to allow for antibody binding, then read the plate on a TR-FRET-compatible reader.

-

Data Analysis: Plot the percent inhibition versus the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value. A known inhibitor (e.g., Vandetanib) should be used as a positive control.

Cell-Based Antiproliferative Assay (MTT Assay)

This protocol measures the cytotoxic effect of compounds on cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer).

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound (typically from 0.01 to 100 µM) for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the log of the compound concentration to determine the IC₅₀ or GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Perspectives

The 7-(benzyloxy)-4-chloro-6-methoxyquinazoline scaffold is a validated and highly valuable platform for the development of targeted therapeutics. Its synthetic tractability, combined with the potent and diverse biological activities of its derivatives, ensures its continued relevance in drug discovery. The proven success of its derivatives as dual EGFR/VEGFR-2 inhibitors in oncology provides a strong foundation for further exploration. [6] Future research efforts should focus on:

-

Overcoming Drug Resistance: Design novel derivatives that can inhibit mutated forms of kinases, a common mechanism of clinical resistance. [3]* Improving Selectivity: Fine-tune substitutions to enhance selectivity for specific kinase targets, thereby minimizing off-target effects and improving the safety profile.

-

Exploring New Therapeutic Areas: Screen compound libraries against a broader range of biological targets to uncover novel activities in areas such as inflammatory diseases, neurodegenerative disorders, and infectious diseases.

By leveraging the principles of rational drug design and the robust methodologies outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of this remarkable chemical scaffold.

References

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2021). National Institutes of Health (NIH). Available at: [Link]

-

Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. (2023). PubMed. Available at: [Link]

-

Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2023). SciTeMed Publishing. Available at: [Link]

-

Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. (2024). Informatics in Medicine Unlocked. Available at: [Link]

-

Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. (2021). Brieflands. Available at: [Link]

-

Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. (2022). National Institutes of Health (NIH). Available at: [Link]

-

Clinically approved quinazoline scaffolds as EGFR inhibitors. (2023). ResearchGate. Available at: [Link]

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2024). MDPI. Available at: [Link]

-

Scaffold hopping and redesign approaches for quinazoline based urea derivatives as potent VEGFR-2 inhibitors. (2021). ResearchGate. Available at: [Link]

-

A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies. (2024). Pharmaceutical Sciences. Available at: [Link]

-

A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and. (2024). Pharmaceutical Sciences. Available at: [Link]

-

An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (2021). RSC Medicinal Chemistry. Available at: [Link]

-

Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline. (2015). Atlantis Press. Available at: [Link]

-

(PDF) Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline. (2015). ResearchGate. Available at: [Link]

-

Reviewing the Pharmacological Impact of Quinazoline Derivatives. (2024). Scienmag. Available at: [Link]

-

Plausible mechanism for the synthesis of (a) quinazoline (b) quinazolinone derivatives. (2022). ResearchGate. Available at: [Link]

-

Discovery of quinazoline derivatives as novel small-molecule inhibitors targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction. (2022). PubMed. Available at: [Link]

-

7-(Benzyloxy)-4-chloro-6-methoxyquinazoline. PubChem. Available at: [Link]

-

Table of Contents. (N.d.). The Royal Society of Chemistry. Available at: [Link]

-

7-(Benzyloxy)-4-chloro-6-methoxyquinoline. PubChem. Available at: [Link]

-

The Role of 7-Benzyloxy-4-chloro-6-methoxyquinazoline in Drug Discovery. (N.d.). Synthonix. Available at: [Link]

-

Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. (2020). Infectious Diseases and Clinical Microbiology. Available at: [Link]

-

Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. (2023). Bentham Science. Available at: [Link]

-

Synthesis and biological evaluation of 2‐benzylaminoquinazolin‐4(3H)‐one derivatives as a potential treatment for SARS‐CoV‐2. (2022). PubMed Central. Available at: [Link]

-

Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. (2021). Eco-Vector Journals Portal. Available at: [Link]

Sources

- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. japsonline.com [japsonline.com]

- 4. scienmag.com [scienmag.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. 162364-72-9|7-(Benzyloxy)-4-chloro-6-methoxyquinazoline|BLD Pharm [bldpharm.com]

- 12. Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline | Atlantis Press [atlantis-press.com]

- 13. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 14. turkjps.org [turkjps.org]

- 15. Synthesis and biological evaluation of 2‐benzylaminoquinazolin‐4(3H )‐one derivatives as a potential treatment for SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

7-(Benzyloxy)-4-chloro-6-methoxyquinazoline: A Linchpin Intermediate in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in the architecture of numerous targeted therapies, particularly in oncology. Among the myriad of quinazoline-based intermediates, 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline has emerged as a critical building block in the synthesis of potent tyrosine kinase inhibitors (TKIs). Its strategic substitution pattern provides a versatile platform for the elaboration of complex molecular structures with high specificity for oncogenic driver proteins. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and pivotal role of 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline in medicinal chemistry. We will delve into its application as a key intermediate in the synthesis of notable anti-cancer agents, explore the underlying chemical principles that govern its reactivity, and provide detailed experimental protocols for its preparation and subsequent derivatization.

Introduction: The Primacy of the Quinazoline Scaffold in Targeted Therapy

The quinazoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, is a privileged scaffold in medicinal chemistry.[1][2] Its structural rigidity and ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it an ideal framework for designing inhibitors that target the ATP-binding sites of protein kinases.[3] Overexpression or mutation of protein kinases, particularly receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), is a hallmark of many cancers.[4][5] This has propelled the development of small molecule kinase inhibitors, with several quinazoline-based drugs, including gefitinib, erlotinib, and lapatinib, receiving FDA approval for the treatment of various solid tumors.[1][6]

The efficacy of these inhibitors is critically dependent on the nature and position of substituents on the quinazoline core. The 4-anilinoquinazoline motif is a common feature, where the aniline moiety occupies the ATP-binding pocket and the quinazoline core acts as a scaffold. The substituents at positions 6 and 7 of the quinazoline ring play a crucial role in modulating solubility, cell permeability, and target selectivity.

7-(Benzyloxy)-4-chloro-6-methoxyquinazoline: A Strategically Designed Intermediate

7-(Benzyloxy)-4-chloro-6-methoxyquinazoline (CAS No: 162364-72-9) is a highly functionalized quinazoline derivative that has gained prominence as a key intermediate in the synthesis of several important TKIs.[7][8][9] Its structure is characterized by three key features that dictate its utility in medicinal chemistry:

-

The 4-Chloro Substituent: The chlorine atom at the 4-position is an excellent leaving group, rendering this position highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.[10][11] This allows for the facile introduction of various amine-containing fragments, most notably substituted anilines, to generate the pharmacologically crucial 4-anilinoquinazoline core.[10]

-

The 6-Methoxy and 7-Benzyloxy Groups: The electron-donating methoxy and benzyloxy groups at positions 6 and 7, respectively, serve multiple purposes. They can enhance the binding affinity of the final drug molecule to the target kinase through specific interactions within the ATP-binding pocket. The benzyloxy group, in particular, can be readily cleaved under various conditions (e.g., hydrogenolysis) to reveal a free hydroxyl group. This hydroxyl group can then be further functionalized to introduce solubilizing groups or other moieties to optimize the pharmacokinetic properties of the drug candidate.[7]

-

Structural Precursor to Vandetanib and other TKIs: This compound is a known precursor in the synthesis of Vandetanib, a potent inhibitor of VEGFR, EGFR, and RET tyrosine kinases.[12][13]

Physicochemical Properties

A summary of the key physicochemical properties of 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline is presented in the table below.

| Property | Value |

| CAS Number | 162364-72-9 |

| Molecular Formula | C₁₆H₁₃ClN₂O₂ |

| Molecular Weight | 300.74 g/mol |

| Appearance | Solid |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C |

Data sourced from PubChem and commercial supplier information.[8][9]

Synthesis of 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline

The synthesis of 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline is a multi-step process that typically starts from readily available starting materials.[12][14] A common synthetic route involves the construction of the substituted quinazolinone core followed by chlorination.

Synthetic Workflow Diagram

The following diagram illustrates a typical synthetic pathway.

Caption: General synthetic workflow for 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline.

Detailed Experimental Protocol

A representative experimental procedure for the synthesis is outlined below, based on literature precedents.[12][14]

Step 1: Benzylation of Methyl 4-hydroxy-3-methoxybenzoate

-

To a solution of methyl 4-hydroxy-3-methoxybenzoate in a suitable solvent (e.g., DMF or acetone), add a base such as potassium carbonate (K₂CO₃).

-

Add benzyl bromide or benzyl chloride portion-wise at room temperature.

-

Heat the reaction mixture and stir until the reaction is complete (monitored by TLC).

-

After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 4-(benzyloxy)-3-methoxybenzoate.

Step 2: Nitration

-

Dissolve the product from Step 1 in a suitable solvent like acetic acid or sulfuric acid.

-

Cool the solution in an ice bath and slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid).

-

Maintain the temperature and stir for a specified period.

-

Pour the reaction mixture onto crushed ice and collect the precipitated solid by filtration.

-

Wash the solid with water and dry to obtain methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate.

Step 3: Reduction of the Nitro Group

-

Suspend the nitro compound in a solvent such as ethanol or ethyl acetate.

-

Add a reducing agent, for example, iron powder in the presence of an acid like acetic acid or ammonium chloride, or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Heat the mixture if necessary and monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture (if a solid reducing agent is used) and concentrate the filtrate to obtain methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate.

Step 4: Cyclization to form the Quinazolinone Core

-

Heat the amino benzoate with formamide or a mixture of formic acid and formamide.

-

The reaction is typically carried out at a high temperature to drive the cyclization and dehydration.

-

After cooling, the product, 7-(benzyloxy)-6-methoxyquinazolin-4(3H)-one, often precipitates and can be collected by filtration.

Step 5: Chlorination

-

Treat the quinazolinone with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), often with a catalytic amount of DMF.[11]

-

Reflux the mixture until the reaction is complete.

-

Remove the excess chlorinating agent by distillation under reduced pressure.

-

Carefully quench the residue with ice water and neutralize with a base (e.g., ammonia solution).

-

Collect the precipitated solid, which is the desired 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline, by filtration, wash with water, and dry.

The Role of 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline in Drug Synthesis

The primary utility of this intermediate lies in its reaction with various nucleophiles at the C4 position. The SNAr reaction with substituted anilines is a cornerstone of this chemistry, leading to the formation of a diverse library of 4-anilinoquinazoline derivatives.

General Reaction Scheme

Caption: Nucleophilic aromatic substitution at the C4 position.

Case Study: Synthesis of Vandetanib Precursors

Vandetanib is an oral TKI that targets VEGFR, EGFR, and RET. The synthesis of Vandetanib and its analogues heavily relies on intermediates like 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline. The reaction of this intermediate with a suitably substituted aniline, followed by debenzylation and further functionalization, is a key strategic step.

Causality in Experimental Choices

-

Choice of Solvent: The SNAr reaction is typically carried out in polar aprotic solvents like isopropanol, n-butanol, or 2-ethoxyethanol. These solvents can solvate the charged intermediate of the Meisenheimer complex, thereby stabilizing it and accelerating the reaction.

-

Role of Acid/Base: The reaction is often facilitated by the addition of an acid scavenger or a base to neutralize the HCl generated during the substitution. However, in some cases, the reaction proceeds well without an added base, particularly with electron-rich anilines.

-

Reaction Temperature: Heating is generally required to overcome the activation energy of the SNAr reaction. The optimal temperature depends on the reactivity of the specific aniline being used.

Conclusion and Future Perspectives

7-(Benzyloxy)-4-chloro-6-methoxyquinazoline has solidified its position as a valuable and versatile intermediate in medicinal chemistry. Its well-defined reactivity and strategic placement of functional groups provide a reliable platform for the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors for targeted cancer therapy.[1][5] The continued exploration of new reactions and derivatizations of this core structure will undoubtedly lead to the discovery of novel therapeutic agents with improved efficacy and selectivity. As our understanding of the molecular drivers of disease deepens, the demand for such well-crafted chemical building blocks will only continue to grow, ensuring the enduring importance of 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline in the future of drug discovery.

References

-

Chandregowda, V., et al. (2007). Improved Synthesis of Gefitinib and Erlotinib Hydrochloride‐ Anticancer Agents. Synthetic Communications, 37(19), 3409-3415. Available at: [Link]

-

Reddy, T. R., et al. (2021). Quinazoline Based Molecular Hybrids as Potential Therapeutic Agents in Tumour Therapy. Journal of the Indian Chemical Society, 98(10), 100157. Available at: [Link]

-

Al-Suhaimi, E. A., et al. (2021). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 11(3), 1543-1565. Available at: [Link]

-

Chandregowda, V., et al. (2007). Convergent Approach for Commercial Synthesis of Gefitinib and Erlotinib. Organic Process Research & Development, 11(5), 813-816. Available at: [Link]

-

Gong, Y., et al. (2023). Unveiling the power of quinazoline derivatives: a new frontier in targeted cancer therapy. Acta Pharmaceutica Sinica B, 13(10), 4037-4066. Available at: [Link]

-

Babu, B. Q., et al. (2022). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. Molecules, 27(15), 4989. Available at: [Link]

-

Li, Y., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(13), 5035. Available at: [Link]

-

Chandregowda, V., et al. (2007). Convergent Approach for Commercial Synthesis of Gefitinib and Erlotinib. ResearchGate. Available at: [Link]

-

Taylor & Francis Online. (2007). Improved Synthesis of Gefitinib and Erlotinib Hydrochloride‐ Anticancer Agents. Available at: [Link]

- Google Patents. (2016). Process for the preparation of erlotinib.

-

Atlantis Press. (2015). Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline. Available at: [Link]

-

Wang, M., et al. (2015). Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline. ResearchGate. Available at: [Link]

-

LookChem. (n.d.). Cas 162364-72-9, 7-Benzyloxy-4-chloro-6-methoxyquinazoline. Available at: [Link]

-

PubChem. (n.d.). 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline. Available at: [Link]

-

de Oliveira, R. B., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 16, 2376-2385. Available at: [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Unveiling the power of quinazoline derivatives: a new frontier in targeted cancer therapy. | Read by QxMD [read.qxmd.com]

- 6. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Cas 162364-72-9,7-Benzyloxy-4-chloro-6-methoxyquinazoline | lookchem [lookchem.com]

- 9. 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline | C16H13ClN2O2 | CID 10661998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline | Atlantis Press [atlantis-press.com]

The Strategic Core: A Technical Guide to 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical exploration of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline, a pivotal building block in the synthesis of potent kinase inhibitors. We will dissect its synthesis, explore its application in the creation of targeted therapeutics, and provide actionable insights into the structure-activity relationships that govern the efficacy of its derivatives. This document is intended to serve as a practical resource for professionals in the field of medicinal chemistry and drug discovery.

The Quinazoline Scaffold: A Privileged Structure in Kinase Inhibition

The quinazoline core is a recurring motif in a multitude of FDA-approved kinase inhibitors, a testament to its efficacy as a "privileged structure" in medicinal chemistry.[1][2] Its rigid, bicyclic framework provides an ideal anchor for substituents that can form key interactions within the ATP-binding pocket of various kinases.[3] Kinases, particularly receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), are crucial regulators of cellular signaling pathways that, when dysregulated, can drive the proliferation and survival of cancer cells.[4][5] The development of small molecule inhibitors that target these kinases has revolutionized cancer therapy.[6]

The 7-(benzyloxy)-6-methoxy substitution pattern on the quinazoline ring is of particular strategic importance. The methoxy group at the 6-position and the larger benzyloxy group at the 7-position play a significant role in modulating the molecule's electronic properties and steric profile, influencing its binding affinity and selectivity for target kinases.[6] This guide will focus on the practical synthesis and utilization of this specific quinazoline derivative.

Synthesis of the Core Building Block: 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline

The synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline is a multi-step process that begins with readily available starting materials.[1] The overall synthetic strategy involves the sequential construction of the substituted benzene ring followed by the formation of the pyrimidine ring and subsequent chlorination.

Experimental Protocol: A Five-Step Synthesis[1]

This protocol outlines the synthesis starting from vanillin, a common and inexpensive starting material.

Step 1: Benzyl Protection of the Phenolic Hydroxyl Group

-

Reaction: Vanillin is reacted with benzyl bromide in the presence of a base to protect the phenolic hydroxyl group as a benzyl ether.

-

Reagents and Conditions: Vanillin, benzyl bromide, potassium carbonate (K2CO3), in a suitable solvent like dimethylformamide (DMF) or acetone, heated to reflux.

-

Rationale: The benzyl protecting group is stable under the conditions of the subsequent reaction steps and can be selectively removed later in the synthesis of the final kinase inhibitor.

Step 2: Oxidation of the Aldehyde to a Carboxylic Acid

-

Reaction: The aldehyde group of the benzylated vanillin is oxidized to a carboxylic acid.

-

Reagents and Conditions: Potassium permanganate (KMnO4) in an aqueous basic solution, followed by acidification.

-

Rationale: The carboxylic acid is a necessary functional group for the subsequent cyclization step to form the quinazolinone ring.

Step 3: Nitration of the Aromatic Ring

-

Reaction: The aromatic ring is nitrated at the position ortho to the methoxy group.

-

Reagents and Conditions: A mixture of nitric acid (HNO3) and sulfuric acid (H2SO4) at low temperature.

-

Rationale: The introduction of the nitro group is a key step in introducing the nitrogen atom that will become part of the pyrimidine ring.

Step 4: Reduction of the Nitro Group and Cyclization

-

Reaction: The nitro group is reduced to an amine, which then undergoes cyclization with a formylating agent to form the quinazolinone ring.

-

Reagents and Conditions: A reducing agent such as iron powder in acetic acid or catalytic hydrogenation, followed by reaction with formamide or formic acid at elevated temperatures.

-

Rationale: This tandem reaction efficiently constructs the core quinazolinone scaffold.

Step 5: Chlorination of the Quinazolinone

-

Reaction: The hydroxyl group at the 4-position of the quinazolinone is converted to a chlorine atom.

-

Reagents and Conditions: Thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3), often with a catalytic amount of DMF.

-

Rationale: The 4-chloro substituent is a crucial reactive handle. It acts as a good leaving group, allowing for the facile introduction of various aniline moieties, which is a key step in the synthesis of many kinase inhibitors.

Synthetic Workflow Diagram

Caption: Five-step synthesis of the quinazoline core.

Application in Kinase Inhibitor Synthesis: The Case of Vandetanib

7-(Benzyloxy)-4-chloro-6-methoxyquinazoline is a key intermediate in the synthesis of Vandetanib (Caprelsa®), an orally active kinase inhibitor used in the treatment of certain types of thyroid cancer. Vandetanib functions as a multi-kinase inhibitor, targeting VEGFR, EGFR, and RET tyrosine kinases.

Experimental Protocol: Synthesis of Vandetanib[6]

Step 1: Nucleophilic Aromatic Substitution

-

Reaction: 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline is reacted with 4-bromo-2-fluoroaniline.

-

Reagents and Conditions: Isopropanol as solvent, heated to reflux.

-

Rationale: The aniline nitrogen acts as a nucleophile, displacing the chlorine atom at the C4 position of the quinazoline ring. This reaction forms the core anilinoquinazoline structure common to many EGFR and VEGFR inhibitors.

Step 2: Debenzylation

-

Reaction: The benzyl protecting group is removed to reveal the free hydroxyl group at the 7-position.

-

Reagents and Conditions: Trifluoroacetic acid (TFA) or other acidic conditions.

-

Rationale: The free hydroxyl group is required for the subsequent etherification step.

Step 3: Etherification

-

Reaction: The debenzylated intermediate is reacted with a suitable electrophile, in this case, a tosylated or mesylated derivative of (1-methylpiperidin-4-yl)methanol.

-

Reagents and Conditions: A base such as potassium carbonate (K2CO3) in a polar aprotic solvent like DMF.

-

Rationale: This step introduces the solubilizing side chain at the 7-position, which is crucial for the pharmacokinetic properties of Vandetanib.

Vandetanib Synthesis Workflow

Caption: Synthesis of Vandetanib from the core building block.

Mechanism of Action and Targeted Signaling Pathways

Quinazoline-based inhibitors like Vandetanib typically function by competitively binding to the ATP-binding site of the kinase domain.[5] This prevents the phosphorylation of the kinase and the subsequent activation of downstream signaling pathways that are critical for cancer cell proliferation, survival, and angiogenesis.[4]

Targeted Pathways: EGFR and VEGFR Signaling

The diagram below illustrates the simplified signaling pathways of EGFR and VEGFR and the point of inhibition by quinazoline-based inhibitors.

Caption: Inhibition of EGFR and VEGFR signaling pathways.

Structure-Activity Relationship (SAR) Insights

The biological activity of quinazoline-based kinase inhibitors is highly dependent on the nature and position of substituents on the quinazoline and aniline rings. For derivatives of the 7-(benzyloxy)-6-methoxyquinazoline scaffold, several key SAR trends have been observed:

-

C4-Anilino Substituent: The nature of the aniline moiety at the C4 position is critical for potent inhibitory activity. Electron-withdrawing groups, such as halogens, on the aniline ring often enhance activity.[6]

-

C6-Methoxy Group: The methoxy group at the C6 position is generally favorable for activity, likely participating in hydrogen bonding interactions within the kinase active site.[6]

-

C7-Alkoxy Group: The substituent at the C7 position significantly influences the pharmacokinetic properties of the inhibitor. The benzyloxy group in the core building block is often replaced with more water-soluble groups in the final drug molecule to improve bioavailability.

Comparative Activity of Quinazoline Analogs

The following table summarizes the inhibitory activity (IC50) of Vandetanib against its primary kinase targets, illustrating the potency achieved through the strategic use of the quinazoline scaffold.

| Compound | Target Kinase | IC50 (nM) |

| Vandetanib | VEGFR2 (KDR) | 40 |

| Vandetanib | EGFR | 500 |

| Vandetanib | RET | 100 |

Data compiled from publicly available sources.

Analytical Characterization

The purity and identity of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline are critical for its successful use in subsequent synthetic steps. Standard analytical techniques are employed for its characterization.

-

¹H NMR Spectroscopy: Provides information on the structure and purity of the compound by analyzing the chemical shifts and coupling constants of the protons.

-